molecular formula C18H15BrN2O B11278346 N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide

N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide

Cat. No.: B11278346
M. Wt: 355.2 g/mol
InChI Key: MLIJMLUMKXIPJC-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide is a chemical compound with a complex structure that includes a quinoline ring, a carboxamide group, and a brominated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide typically involves multiple steps One common method starts with the bromination of 2-methylphenyl to introduce the bromine atom at the 2-position This is followed by the formation of the quinoline ring through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure the cost-effective and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)acetamide
  • 2-bromo-4-methylpropiophenone
  • N-(2-bromo-4-methylphenyl)-2-phenylacetamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This makes it more versatile in applications compared to simpler analogs like N-(2-bromo-4-methylphenyl)acetamide, which lacks the quinoline structure.

Properties

Molecular Formula

C18H15BrN2O

Molecular Weight

355.2 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H15BrN2O/c1-11-7-8-17(15(19)9-11)21-18(22)14-10-12(2)20-16-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,21,22)

InChI Key

MLIJMLUMKXIPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C)Br

Origin of Product

United States

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